molecular formula C16H18N2S B5877568 1-Benzyl-3-(2,3-dimethylphenyl)thiourea

1-Benzyl-3-(2,3-dimethylphenyl)thiourea

Cat. No.: B5877568
M. Wt: 270.4 g/mol
InChI Key: PHQOOAAXUWVOHH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2,3-dimethylphenyl)thiourea is an organic compound with the molecular formula C16H18N2S It is a thiourea derivative, characterized by the presence of a benzyl group and a dimethylphenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2,3-dimethylphenyl)thiourea can be synthesized through the reaction of benzyl isothiocyanate with 2,3-dimethylaniline. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Benzyl isothiocyanate+2,3-dimethylanilineThis compound\text{Benzyl isothiocyanate} + \text{2,3-dimethylaniline} \rightarrow \text{this compound} Benzyl isothiocyanate+2,3-dimethylaniline→this compound

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2,3-dimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl or dimethylphenyl derivatives.

Scientific Research Applications

1-Benzyl-3-(2,3-dimethylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl and dimethylphenyl groups can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

  • 1-Benzyl-3-phenylthiourea
  • 1-Benzyl-3-(2,6-dimethylphenyl)thiourea
  • 1-Benzyl-3-methylthiourea

Comparison: 1-Benzyl-3-(2,3-dimethylphenyl)thiourea is unique due to the presence of the 2,3-dimethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-benzyl-3-(2,3-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-12-7-6-10-15(13(12)2)18-16(19)17-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQOOAAXUWVOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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